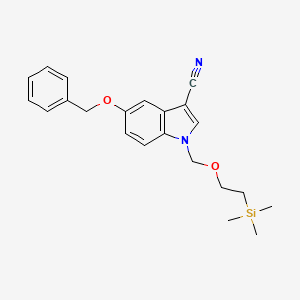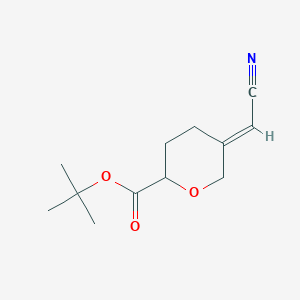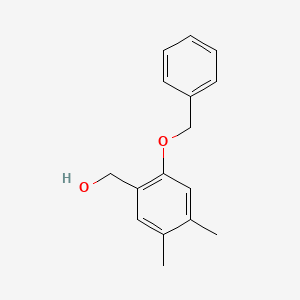
(2-(Benzyloxy)-4,5-dimethylphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Benzyloxy)-4,5-dimethylphenyl)methanol is an organic compound that features a benzyloxy group attached to a dimethyl-substituted phenyl ring, with a methanol group at the benzylic position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Benzyloxy)-4,5-dimethylphenyl)methanol typically involves the protection of hydroxyl groups and subsequent substitution reactions. One common method includes the bromination of 4,5-dimethylphenol, followed by benzyl protection and halogen exchange reactions . The reaction conditions often involve the use of solvents like toluene and catalysts such as copper iodide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and benzyl protection processes, followed by purification techniques such as recrystallization to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
(2-(Benzyloxy)-4,5-dimethylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the benzylic alcohol to hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are typical for substitution reactions.
Major Products
The major products formed from these reactions include benzylic ketones, hydrocarbons, and various substituted aromatic compounds .
Applications De Recherche Scientifique
(2-(Benzyloxy)-4,5-dimethylphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2-(Benzyloxy)-4,5-dimethylphenyl)methanol involves its interaction with various molecular targets. The benzylic alcohol group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity . The aromatic ring’s substituents can also affect the compound’s electronic properties, further modulating its behavior in chemical and biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl Alcohol: Similar structure but lacks the dimethyl substitution on the aromatic ring.
4,5-Dimethylphenol: Similar aromatic core but without the benzyloxy and methanol groups.
Benzyloxybenzene: Contains the benzyloxy group but lacks the dimethyl substitution and benzylic alcohol.
Uniqueness
(2-(Benzyloxy)-4,5-dimethylphenyl)methanol is unique due to the combination of its benzyloxy group, dimethyl-substituted aromatic ring, and benzylic alcohol.
Propriétés
Formule moléculaire |
C16H18O2 |
|---|---|
Poids moléculaire |
242.31 g/mol |
Nom IUPAC |
(4,5-dimethyl-2-phenylmethoxyphenyl)methanol |
InChI |
InChI=1S/C16H18O2/c1-12-8-15(10-17)16(9-13(12)2)18-11-14-6-4-3-5-7-14/h3-9,17H,10-11H2,1-2H3 |
Clé InChI |
MLGBBXOWLLQJPO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C)OCC2=CC=CC=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



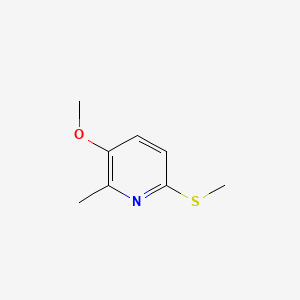
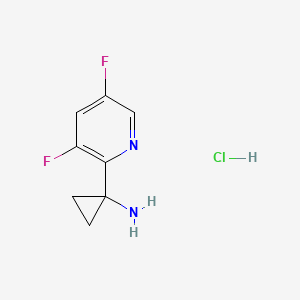
![4'-Chloro-3'-methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14024839.png)
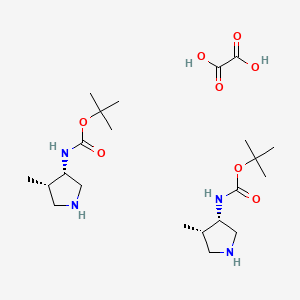
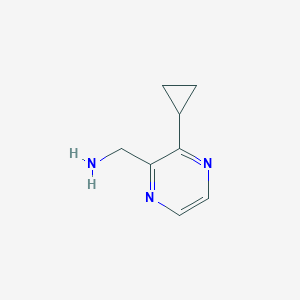
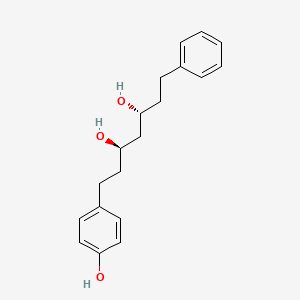
![(2S,3R,4R)-5-(7,8-Dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)pentane-1,2,3,4-tetrayl tetraacetate](/img/structure/B14024859.png)

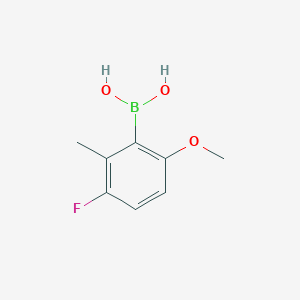
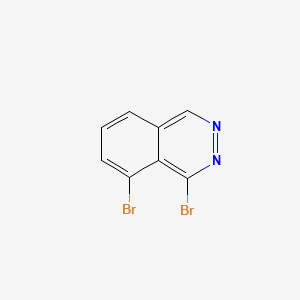
![2-(4-Chloro-2-fluoro-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14024909.png)
